1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride
Overview
Description
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluorophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline and piperazine.
Reaction Conditions: The reaction between 3,4-difluoroaniline and piperazine is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as manganese dioxide.
Formation of Intermediate: The initial reaction results in the formation of an intermediate compound, which is then further reacted with ethanone to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the difluorophenyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane, manganese dioxide, sodium borohydride, and various catalysts. .
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates in the pharmaceutical industry.
Chemical Research:
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group and piperazine ring play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways and inhibition or activation of specific enzymes .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound also contains a difluorophenyl group but differs in its overall structure and reactivity.
1-(3,4-Difluorophenyl)piperazine: This compound shares the difluorophenyl and piperazine moieties but lacks the ethanone group, resulting in different chemical properties and applications
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGJHHAQOUPKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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